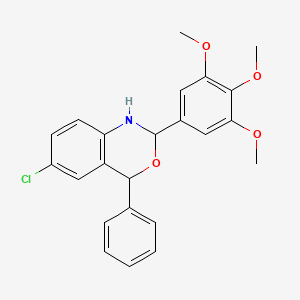![molecular formula C13H13N5O4 B11681830 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-羟基-5-甲基-4H-吡唑-4-基)-N’-[(E)-(2-硝基苯基)亚甲基]乙酰肼是一种复杂的化合物,在各种科学研究领域引起了人们的兴趣。该化合物具有吡唑环、硝基苯基和乙酰肼部分,使其成为各种化学反应和应用的通用分子。
准备方法
合成路线和反应条件
2-(3-羟基-5-甲基-4H-吡唑-4-基)-N’-[(E)-(2-硝基苯基)亚甲基]乙酰肼的合成通常涉及一个多步骤过程。一种常见的合成方法是使用水合肼与乙酰乙酸乙酯反应,形成吡唑环。 然后将该中间体在酸性条件下与2-硝基苯甲醛反应,得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统来确保一致的质量和产量。反应条件被仔细控制以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
2-(3-羟基-5-甲基-4H-吡唑-4-基)-N’-[(E)-(2-硝基苯基)亚甲基]乙酰肼经历各种化学反应,包括:
氧化: 羟基可以氧化形成相应的酮或醛。
还原: 硝基可在氢化条件下还原为胺基。
取代: 酰肼部分可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 氢气 (H₂) 与钯催化剂 (Pd/C) 通常用于硝基的还原。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
氧化: 形成酮或醛。
还原: 形成胺。
取代: 形成取代酰肼。
科学研究应用
2-(3-羟基-5-甲基-4H-吡唑-4-基)-N’-[(E)-(2-硝基苯基)亚甲基]乙酰肼在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为酶抑制剂的潜力。
医药: 探索其抗菌和抗癌特性。
工业: 用于开发新材料和催化剂。
作用机制
2-(3-羟基-5-甲基-4H-吡唑-4-基)-N’-[(E)-(2-硝基苯基)亚甲基]乙酰肼的作用机制涉及其与特定分子靶点的相互作用。硝基苯基可以参与电子转移反应,而吡唑环可以与酶活性位点相互作用,抑制其功能。乙酰肼部分可以与生物分子形成氢键,增强其结合亲和力。
相似化合物的比较
类似化合物
独特性
2-(3-羟基-5-甲基-4H-吡唑-4-基)-N’-[(E)-(2-硝基苯基)亚甲基]乙酰肼的独特之处在于其官能团的组合,使其能够参与广泛的化学反应并表现出多种生物活性。其结构在亲水性和疏水性之间取得平衡,使其适合于各种应用。
属性
分子式 |
C13H13N5O4 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H13N5O4/c1-8-10(13(20)17-15-8)6-12(19)16-14-7-9-4-2-3-5-11(9)18(21)22/h2-5,7,10H,6H2,1H3,(H,16,19)(H,17,20)/b14-7+ |
InChI 键 |
AFMAVRZUVIAAHW-VGOFMYFVSA-N |
手性 SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide](/img/structure/B11681760.png)
![(2E)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681775.png)
![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681813.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
